molecular formula C14H15N5O5 B12757954 2'-C-Acetylene-7-deaza-7-carbamoyladenosine CAS No. 1207518-62-4

2'-C-Acetylene-7-deaza-7-carbamoyladenosine

Cat. No.: B12757954
CAS No.: 1207518-62-4
M. Wt: 333.30 g/mol
InChI Key: HRAYXWGUYHJDEA-MVNCPAOLSA-N
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Description

2’-C-Acetylene-7-deaza-7-carbamoyladenosine is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral research. This compound is known for its ability to inhibit the replication of various flaviviruses, including dengue virus, yellow fever virus, and West Nile virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-C-Acetylene-7-deaza-7-carbamoyladenosine involves multiple steps. Initially, the starting material undergoes a series of chemical reactions, including acetylene addition and deaza modification, to form the desired nucleoside analog. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations .

Industrial Production Methods

In an industrial setting, the production of 2’-C-Acetylene-7-deaza-7-carbamoyladenosine is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to monitor the synthesis and purification steps, ensuring the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2’-C-Acetylene-7-deaza-7-carbamoyladenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

2’-C-Acetylene-7-deaza-7-carbamoyladenosine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.

    Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.

    Medicine: It has shown potential as an antiviral agent, particularly against flaviviruses like dengue virus and West Nile virus.

    Industry: It is used in the development of antiviral drugs and diagnostic tools

Mechanism of Action

The mechanism of action of 2’-C-Acetylene-7-deaza-7-carbamoyladenosine involves its incorporation into viral RNA, leading to the inhibition of viral RNA synthesis. This compound targets the viral RNA-dependent RNA polymerase, disrupting the replication process and ultimately inhibiting viral replication .

Comparison with Similar Compounds

2’-C-Acetylene-7-deaza-7-carbamoyladenosine is unique compared to other nucleoside analogs due to its specific structural modifications, which enhance its antiviral activity and reduce cytotoxicity. Similar compounds include:

These compounds share similar mechanisms of action but differ in their structural features and specific antiviral activities.

Properties

CAS No.

1207518-62-4

Molecular Formula

C14H15N5O5

Molecular Weight

333.30 g/mol

IUPAC Name

4-amino-7-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C14H15N5O5/c1-2-14(23)9(21)7(4-20)24-13(14)19-3-6(11(16)22)8-10(15)17-5-18-12(8)19/h1,3,5,7,9,13,20-21,23H,4H2,(H2,16,22)(H2,15,17,18)/t7-,9-,13-,14-/m1/s1

InChI Key

HRAYXWGUYHJDEA-MVNCPAOLSA-N

Isomeric SMILES

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O)O

Canonical SMILES

C#CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O)O

Origin of Product

United States

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